molecular formula C32H66O3P+ B12777352 Phosphonic acid, dihexadecyl ester CAS No. 37032-33-0

Phosphonic acid, dihexadecyl ester

Cat. No.: B12777352
CAS No.: 37032-33-0
M. Wt: 529.8 g/mol
InChI Key: IEXRYDPZNWLKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, dihexadecyl ester (CAS 37032-33-0) is an organophosphorus compound with the molecular formula C 32 H 67 O 3 P and a molecular weight of 530.8 g/mol . This compound belongs to the class of dialkyl phosphonates, characterized by a tetrahedral phosphorus center bonded to two hexadecyl (C16) chains via oxygen atoms and a P=O double bond . Phosphonic acids and their esters are structurally stable analogues of phosphates, making them valuable for diverse research fields due to their strong metal-chelating properties and ability to form supramolecular structures . Researchers utilize phosphonic acid derivatives like this ester in the development of anionic surfactants and amphiphilic compounds for stabilizing colloidal solutions and nanocrystals . The phosphonate moiety is a key functional group in material science for the functionalization of surfaces and the creation of hybrid materials . Furthermore, phosphonate esters can serve as synthetic intermediates; hydrolysis of the ester groups under acidic conditions or via the McKenna procedure (bromotrimethylsilane followed by methanolysis) provides access to the parent phosphonic acid, which is of significant interest in medicinal chemistry as a stable bioisostere for the phosphate group . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

37032-33-0

Molecular Formula

C32H66O3P+

Molecular Weight

529.8 g/mol

IUPAC Name

dihexadecoxy(oxo)phosphanium

InChI

InChI=1S/C32H66O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-36(33)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3/q+1

InChI Key

IEXRYDPZNWLKLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Strategies for Dihexadecyl Phosphonate

Esterification Reactions of Phosphonic Acid Precursors

Direct esterification of phosphonic acid with hexadecanol (B772) represents a fundamental approach to synthesizing dihexadecyl phosphonate (B1237965). This method typically involves the reaction of phosphonic acid and an excess of the long-chain alcohol, often in the presence of a catalyst to drive the reaction to completion. The reaction of phosphonic acid with octadecyl alcohol or its derivatives under appropriate conditions, such as using coupling agents, is a common route for synthesizing similar long-chain dialkyl phosphonates. ontosight.ai

Alternative esterification methods can also be employed. For instance, the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds, can be adapted for ester synthesis. nih.gov While traditionally used to create the phosphonate backbone, variations of this reaction can lead to the desired ester. Another approach involves the use of phosphonic dichlorides or phosphonochloridates, which react with alcohols in a process known as alcoholysis to form the phosphonate esters. nih.gov However, these methods can generate corrosive and hazardous halide waste. nih.gov

The reaction conditions for direct esterification can be tailored to favor the formation of either mono- or diesters. For example, temperature has been shown to be a critical factor in the selective esterification of phosphonic acids. nih.gov

Esterification Reactants General Conditions Key Considerations
Phosphonic acid + HexadecanolCatalyst (e.g., acid), heatEquilibrium-driven reaction, may require removal of water
Phosphonic dichloride + HexadecanolBase (to neutralize HCl)Generates corrosive HCl
Phosphonochloridate + HexadecanolBaseMilder than using dichlorides

Table 1: Overview of Esterification Reactions for Dihexadecyl Phosphonate Synthesis

Transesterification Routes in Dihexadecyl Phosphonate Synthesis

Transesterification offers an alternative pathway for the synthesis of dihexadecyl phosphonate, involving the exchange of the alkyl or aryl groups of a phosphonate ester with hexadecanol. This method is particularly useful when starting from a more readily available dialkyl phosphonate, such as dimethyl or diethyl phosphonate. The process can be catalyzed by either acids or bases. masterorganicchemistry.com

In a typical transesterification reaction to produce dihexadecyl phosphonate, a lower dialkyl phosphite (B83602) is reacted with an excess of hexadecanol. google.com The reaction is driven forward by the removal of the lower-boiling alcohol that is displaced. Basic catalysts, such as sodium methoxide (B1231860) or ethoxide, are commonly used, and the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The use of a large excess of the desired alcohol, in this case, hexadecanol, helps to shift the equilibrium towards the formation of the dihexadecyl ester. masterorganicchemistry.com

Titanium-mediated transesterification of phosphorous esters has also been reported as a viable method. acs.org Furthermore, the partial hydrolysis of diesters or transesterification with silyl (B83357) halides followed by selective cleavage with protic solvents can be employed to generate specific phosphonate esters. mdpi.com

Starting Phosphonate Alcohol Catalyst Type Driving Force
Dimethyl PhosphonateHexadecanolAcid or BaseRemoval of Methanol
Diethyl PhosphonateHexadecanolAcid or BaseRemoval of Ethanol

Table 2: Transesterification Pathways to Dihexadecyl Phosphonate

Catalytic Systems in Dihexadecyl Phosphonate Formation

The use of catalysts is crucial in many synthetic routes to dihexadecyl phosphonate to enhance reaction rates, improve yields, and increase selectivity. A variety of catalytic systems have been developed for the synthesis of phosphonate esters.

For esterification and transesterification reactions, both Brønsted and Lewis acids can be effective. For instance, zinc complexes have been shown to be efficient catalysts for the phosphonylation of alcohols. nih.gov In some cases, the reaction can be promoted by heterogeneous catalysts like KF/Al2O3, which has been used for the addition of dialkyl phosphonates to α,β-unsaturated carbonyl derivatives. rsc.org

Palladium(0)-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters have been developed, utilizing ligands like Xantphos. organic-chemistry.org Copper-catalyzed additions of H-phosphonate dialkyl esters to various substrates are also prevalent. organic-chemistry.org Nickel-catalyzed electrochemical cross-coupling reactions provide another avenue for forming aryl phosphonates at room temperature. organic-chemistry.org For the synthesis of benzyl phosphonates, a KI/K2CO3 catalytic system in PEG-400 has been shown to be effective and environmentally benign. frontiersin.org

Catalyst Type Reaction Type Example
Lewis AcidsEsterification/PhosphonylationZn(acac)2 nih.gov
Heterogeneous CatalystsMichael AdditionKF/Al2O3 rsc.org
Transition MetalsCross-CouplingPalladium(0)/Xantphos organic-chemistry.org
Transition MetalsAddition ReactionsCopper(I) oxide organic-chemistry.org
Phase Transfer CatalystsEsterificationKI/K2CO3 in PEG-400 frontiersin.org

Table 3: Catalytic Systems for Phosphonate Ester Synthesis

One-Pot Synthesis Approaches for Dihexadecyl Phosphonate and Derivatives

For example, a one-pot synthesis of β-ketophosphonates has been developed using a silver/copper catalytic system for the direct oxyphosphorylation of alkynes with H-phosphonates. rsc.org Another one-pot strategy involves the synthesis of phosphinylphosphonates, where all phosphorylated intermediate species can be identified by 31P NMR spectroscopy, allowing for effective reaction control. nih.gov The three-component Kabachnik-Fields reaction, which condenses an aldehyde, an amine, and a dialkyl phosphite, is another example of a one-pot synthesis that can be performed under microwave irradiation without a solvent. researchgate.net

These one-pot methodologies often rely on carefully controlled reaction conditions and the selection of compatible reagents and catalysts to ensure the desired product is formed with high yield and purity. nih.govresearchgate.net

One-Pot Strategy Reactants Key Features
Oxyphosphorylation of AlkynesAlkyne, H-phosphonate, O2Silver/Copper catalysis rsc.org
Phosphinylphosphonate SynthesisAcyl chloride, Phosphorous acid, AlcoholNo intermediate purification nih.gov
Kabachnik-Fields ReactionAldehyde, Amine, Dialkyl PhosphiteMicrowave-assisted, solvent-free researchgate.net

Table 4: Examples of One-Pot Syntheses for Phosphonate Derivatives

Green Chemistry Principles in Phosphonate Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonate esters to minimize environmental impact. rsc.orgresearchgate.net This involves the use of safer solvents, renewable feedstocks, energy-efficient processes, and catalysts that can be easily recovered and reused. rsc.org

Solvent-free reactions, often assisted by microwave irradiation or ultrasound, are a key aspect of green phosphonate synthesis. researchgate.netresearchgate.net For instance, the direct esterification of phosphinic acids has been successfully carried out under microwave conditions. researchgate.net The use of water as a solvent is another green approach that has been implemented in some phosphonate syntheses. researchgate.net

The development of recyclable catalysts is also a major focus. For example, aminopropylated silica (B1680970) gel has been used as a reusable heterogeneous catalyst for the addition of dialkyl phosphonates under solvent-free conditions. rsc.org Zirconium hydrogen phosphate (B84403) has been employed as a novel, reusable solid acid catalyst for the Biginelli reaction to produce dihydropyrimidinones in a solvent-free, one-pot synthesis. tubitak.gov.tr Furthermore, the use of benign catalytic systems, such as KI/K2CO3 in polyethylene (B3416737) glycol (PEG), avoids the need for volatile and toxic organic solvents. frontiersin.org

Green Chemistry Principle Application in Phosphonate Synthesis Example
Use of Safer SolventsWater as a reaction mediumSynthesis of α-hydroxyphosphonates researchgate.net
Energy EfficiencyMicrowave-assisted synthesisDirect esterification of phosphinic acids researchgate.net
Use of Renewable Feedstocks/CatalystsBiosourced catalystsEcocatalysts from Zn-hyperaccumulating plants mdpi.com
CatalysisRecyclable heterogeneous catalystsAminopropylated silica gel rsc.org
Atom EconomyOne-pot synthesesKabachnik-Fields reaction researchgate.net

Table 5: Application of Green Chemistry Principles in Phosphonate Synthesis

Reaction Mechanisms and Mechanistic Investigations Involving Dihexadecyl Phosphonate

Mechanistic Studies of the Pudovik Reaction with Dihexadecyl Phosphonate (B1237965)

The Pudovik reaction is a fundamental method for the formation of α-aminophosphonates, which are valuable compounds in medicinal chemistry and materials science. researchgate.netbeilstein-journals.orgresearchgate.net The reaction involves the addition of a dialkyl phosphonate, such as dihexadecyl phosphonate, across the carbon-nitrogen double bond of an imine.

The generally accepted mechanism for the Pudovik reaction commences with the tautomerization of the dialkyl phosphonate to the more reactive phosphonous acid form. In the presence of a basic catalyst, the P-H bond of the phosphonate adds to the electrophilic carbon of the imine. This process can be catalyzed by various bases, and microwave-assisted, solvent-free conditions have been shown to be effective for the synthesis of α-aryl-α-aminophosphonates from other dialkyl phosphites. beilstein-journals.orgbeilstein-journals.org

For dihexadecyl phosphonate, the reaction with an imine (generated in situ from an aldehyde and an amine or pre-formed) would proceed as follows:

Tautomerization: Dihexadecyl phosphonate exists in equilibrium with its tautomer, dihexadecyl phosphite (B83602).

Nucleophilic Attack: The phosphorus atom of the phosphite tautomer acts as a nucleophile, attacking the electrophilic carbon of the imine.

Proton Transfer: A subsequent proton transfer, typically from the hydroxyl group of the intermediate or the reaction medium, leads to the final α-aminophosphonate product.

The long hexadecyl chains of dihexadecyl phosphonate are expected to introduce significant steric bulk around the phosphorus center. This steric hindrance can influence the rate of the reaction, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to less hindered dialkyl phosphonates like dimethyl or diethyl phosphonate. Furthermore, the solubility of dihexadecyl phosphonate and the imine substrate in the reaction solvent is a critical factor for an efficient reaction.

While specific mechanistic studies on dihexadecyl phosphonate are not extensively documented, research on other dialkyl phosphonates in the aza-Pudovik reaction provides a solid framework for understanding this transformation. researchgate.netresearchgate.netnih.gov The synthesis of α-aminophosphonates via this route is a versatile method for creating carbon-phosphorus bonds. researchgate.net

Michael Addition Reactions of Dihexadecyl Phosphonate

The phospha-Michael addition is a conjugate addition reaction where a phosphorus nucleophile, such as the anion derived from dihexadecyl phosphonate, adds to an electron-deficient alkene. rsc.orgresearchgate.net This reaction is a powerful tool for the formation of C-P bonds and is used to synthesize a wide array of functionalized phosphonates. rsc.orgnih.gov

The mechanism of the Michael addition involving dihexadecyl phosphonate can be outlined as follows:

Deprotonation: In the presence of a base, the P-H bond of dihexadecyl phosphonate is deprotonated to form a nucleophilic phosphonate anion.

Conjugate Addition: The phosphonate anion then attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of an enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated to yield the final Michael adduct.

The effectiveness of the phospha-Michael addition is highly dependent on the nature of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.org For dihexadecyl phosphonate, the bulky hexadecyl groups can sterically hinder the approach of the phosphonate anion to the Michael acceptor. This may necessitate the use of stronger bases or more reactive Michael acceptors to achieve good yields. The choice of solvent is also crucial to ensure the solubility of the long-chain phosphonate. Research on other dialkyl phosphonates has shown that the reaction can be catalyzed by a variety of bases, including organic bases and alkali metal compounds. rsc.orgrsc.org

Michael Acceptor TypeExpected Reactivity with Dihexadecyl PhosphonateReference
α,β-Unsaturated EstersModerate to good, depending on steric hindrance. rsc.org
α,β-Unsaturated KetonesGenerally good, but can be sensitive to steric effects. rsc.org
α,β-Unsaturated NitrilesCan be effective, may require specific catalysts. rsc.org

Nucleophilic Reactivity of the Phosphonate Moiety

The phosphorus center in dihexadecyl phosphonate, particularly in its phosphite tautomeric form, possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, most notably the Arbuzov and Michaelis-Becker reactions for the formation of P-C bonds. acs.org

In a typical nucleophilic substitution, the phosphite tautomer of dihexadecyl phosphonate can attack an electrophilic carbon, such as that in an alkyl halide. The long hexadecyl chains, while primarily influencing the physical properties, also exert an electronic effect that can modulate the nucleophilicity of the phosphorus atom, albeit to a lesser extent than steric effects. The nucleophilic character is fundamental to reactions like the Pudovik and Michael additions discussed above. The reactivity can be enhanced by the choice of a polar aprotic solvent which can increase the nucleophilicity. liverpool.ac.uk

Mechanistic studies of nucleophilic substitution at the phosphorus center of similar phosphonates often reveal a concerted process or a stepwise mechanism involving a pentacoordinate intermediate, depending on the nature of the electrophile and the leaving group. sapub.org

Electrophilic Activation in Dihexadecyl Phosphonate Chemistry

To overcome the inherent moderate reactivity of the P=O bond and to facilitate nucleophilic substitution at the phosphorus center, electrophilic activation strategies are employed. These methods typically involve the use of strong electrophiles that react with the phosphoryl oxygen, converting it into a better leaving group and thereby increasing the electrophilicity of the phosphorus atom.

A common method for the activation of dialkyl phosphonates involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270). d-nb.infoosti.govresearchgate.net This activation generates a highly reactive phosphonium (B103445) intermediate. This intermediate can then be attacked by a variety of nucleophiles, such as alcohols, thiols, amines, and even carbon nucleophiles, to form mixed phosphonates, phosphonamidates, or phosphinates. d-nb.info

The proposed mechanism for the electrophilic activation of a dialkyl phosphonate like dihexadecyl phosphonate is as follows:

Activation: The phosphoryl oxygen attacks the electrophilic triflic anhydride, forming a phosphonium ion.

Nucleophilic Substitution: A nucleophile then attacks the now highly electrophilic phosphorus center, displacing the triflate group.

This methodology allows for the modular synthesis of a diverse range of phosphonylated compounds under mild conditions. d-nb.info The presence of the long hexadecyl chains in dihexadecyl phosphonate would likely influence the solubility and accessibility of the phosphorus center to the activating agent and the subsequent nucleophile.

Radical Pathways in Dihexadecyl Phosphonate Transformations

In addition to ionic pathways, dihexadecyl phosphonate can also undergo transformations via radical mechanisms. The generation of phosphorus-centered radicals from H-phosphonates opens up alternative routes for C-P bond formation. These radicals can be generated through various methods, including the use of radical initiators or photoredox catalysis. oaepublish.com

Once formed, the phosphonyl radical can participate in a variety of reactions, such as addition to unsaturated bonds. For instance, the radical addition of a phosphonyl radical to an alkene can proceed as follows:

Initiation: A phosphonyl radical is generated from dihexadecyl phosphonate.

Propagation: The phosphonyl radical adds to an alkene to form a carbon-centered radical intermediate. This intermediate can then be trapped by another molecule or undergo further transformations.

Termination: The radical chain is terminated through various recombination or disproportionation pathways.

Derivatization and Functionalization of Dihexadecyl Phosphonate

C-P Bond Formation Strategies and Applications

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, converting phosphonates into compounds with a direct linkage between phosphorus and a carbon atom. researchgate.net While dialkyl H-phosphonates like dihexadecyl phosphonate (B1237965) exist predominantly in the tetracoordinated phosphonate form, they are in equilibrium with a tricoordinated phosphite (B83602) tautomer. This equilibrium allows them to act as phosphorus nucleophiles in various reactions. researchgate.net

Key strategies for C-P bond formation starting from a dialkyl phosphonate include:

Michaelis-Arbuzov Reaction: This classic reaction involves the reaction of a trialkyl phosphite with an alkyl halide. Although dihexadecyl phosphonate is a dialkyl H-phosphonate, its phosphite tautomer can undergo an Arbuzov-type reaction. A more direct approach is the Pudovik reaction, which is the base-catalyzed addition of H-phosphonates to polarized unsaturated systems like aldehydes, ketones, and imines to form α-hydroxy or α-amino phosphonates. nih.govoaepublish.com

Hirao Cross-Coupling: This palladium-catalyzed reaction couples dialkyl H-phosphonates with aryl or vinyl halides, providing an efficient route to aryl- and vinylphosphonates. researchgate.net

Photo-Arbuzov Reaction: A UV-induced, catalyst-free method for C-P bond formation has been developed, coupling (hetero)aryl halides with trialkyl phosphites. nih.gov This approach offers mild reaction conditions and broad functional group tolerance, making it a potentially valuable tool for synthesizing phosphonate-grafted scaffolds. nih.gov

Radical Phosphorylation: P-centered radicals can be generated from H-phosphonates and added to alkenes and alkynes. oaepublish.com This strategy has seen significant development with the advent of photoredox catalysis, enabling the construction of C-P bonds under mild conditions. rsc.org

These reactions convert the phosphonic acid ester into a true phosphonate, where the phosphorus atom is directly bonded to a carbon atom, significantly altering the compound's chemical nature and stability.

Applications: The primary application of C-P bond formation involving long-chain phosphonates like dihexadecyl phosphonate is in materials science . Phosphonate moieties are excellent ligands for binding to metal oxide surfaces. researchgate.netacs.orgresearchgate.net By creating dihexadecyl phosphonate derivatives with a terminal functional group on one of the alkyl chains (via C-P bond formation), self-assembled monolayers (SAMs) can be formed on surfaces like magnetite (iron oxide) or titania. researchgate.netacs.org These SAMs, anchored by the strong P-O-metal bond, can be used to:

Stabilize nanoparticles in organic solvents. researchgate.netacs.org

Create functional surfaces for biosensors. researchgate.net

Develop advanced materials for electronics and biotechnology. ontosight.ai

Table 1: C-P Bond Formation Strategies

Reaction Name Reactants Product Type Catalyst/Conditions
Pudovik Reaction Dihexadecyl phosphonate, Aldehyde/Ketone/Imine α-Hydroxy/Amino-phosphonate Base
Hirao Coupling Dihexadecyl phosphonate, Aryl/Vinyl Halide Aryl/Vinyl-phosphonate Palladium catalyst
Photo-Arbuzov Trialkyl phosphite, Aryl Halide Aryl-phosphonate UV light

Modification of Alkyl Chains in Dihexadecyl Phosphonate Derivatives

Modification of the two C16 alkyl chains in dihexadecyl phosphonate offers a route to introduce new functionalities and tune the molecule's physical properties, such as its hydrophobicity and self-assembly behavior. While direct modification of the saturated hexadecyl chains is challenging, synthetic strategies can be employed to build phosphonate diesters with pre-functionalized alkyl chains.

A general approach involves the synthesis of phosphonates from phosphonic ester-acid derivatives. nih.gov For instance, a monoalkyl phosphonic acid could be esterified with a functionalized alcohol, followed by esterification of the remaining P-OH group with hexadecanol (B772). Microwave-assisted, solvent-free conditions have been shown to be effective for such alkylations. nih.gov

Alternatively, ether lipids with modified chains have been synthesized for various purposes. beilstein-journals.org Analogous strategies could be applied to dihexadecyl phosphonate synthesis. For example, starting with a glycerol (B35011) derivative, one could introduce a functionalized long-chain alcohol at one position and hexadecanol at another before building the phosphonate headgroup. Modifications could include:

Introducing unsaturation (double or triple bonds) to allow for further reactions like click chemistry.

Terminating the chain with a different functional group (e.g., an azide, alkyne, or protected amine) for subsequent conjugation. beilstein-journals.org

Incorporating aromatic rings or other bulky groups within the chain to alter packing in membranes or monolayers. beilstein-journals.org

These modifications are crucial for creating amphiphiles with specific recognition capabilities or for linking the phosphonate to other molecules or surfaces in a controlled manner.

Heteroatom Incorporation into Dihexadecyl Phosphonate Structures

The replacement of oxygen atoms with other heteroatoms, primarily sulfur (thionation) and selenium, in the phosphonate moiety is a common strategy to modulate the chemical and biological properties of organophosphorus compounds. researchgate.net

Thionation: The most straightforward method to introduce sulfur is the conversion of the phosphonate (P=O) to a phosphonothioate (P=S). This is typically achieved by treating the dihexadecyl phosphonate with a thionating agent.

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀): These are the most common reagents for converting a P=O bond to a P=S bond. The reaction of a chiral phosphonate with P₄S₁₀ has been shown to proceed with retention of configuration at the phosphorus center. rsc.org

Selenation: Analogous to thionation, selenation can be achieved using selenium-transfer reagents to produce phosphonoselenoates.

Sulfur/Selenium in the Ester Linkage: It is also possible to replace the ester oxygen atoms (P-O-C) with sulfur (P-S-C), creating phosphorothiolate (B1257650) or phosphorodithiolate linkages. This is a more synthetically demanding transformation. It would typically involve starting with a thio-analogue of hexadecanol (hexadecane-1-thiol) and coupling it to a suitable phosphorus precursor. The synthesis of oligonucleotides containing 3'-S-phosphorothiolate linkages has been achieved via phosphoramidite (B1245037) chemistry, a strategy that could be adapted for this purpose. nih.gov

These heteroatom-substituted analogues often exhibit different reactivity, lipophilicity, and metal-binding properties compared to their oxygen-containing counterparts. Thioacyl derivatives, for example, can be used as efficient thioacylating agents. rsc.org

Table 2: Heteroatom Incorporation Reactions

Heteroatom Position Reagent/Method Product
Sulfur P=O to P=S Lawesson's Reagent / P₄S₁₀ Dihexadecyl phosphonothioate
Sulfur P-O-C to P-S-C Coupling with hexadecane-1-thiol Dihexadecyl phosphorothiolate

Synthesis of Dihexadecyl Phosphonate Conjugates

The amphiphilic nature of dihexadecyl phosphonate makes it an attractive molecule for creating conjugates, particularly for applications in drug delivery and surface functionalization. ontosight.ai The long lipid tails can integrate into lipid bilayers of liposomes or cell membranes, while the phosphonate headgroup can be used as an anchor or a point of attachment.

Strategies for Conjugation:

Liposome Incorporation: Dihexadecyl phosphonate and its derivatives can be incorporated into liposomal formulations. researchgate.net Liposomes are vesicles composed of a lipid bilayer that can encapsulate drugs, and their surface can be modified for targeted delivery. researchgate.net The inclusion of dihexadecyl phosphonate can alter the membrane's physical properties or serve as an anchor to attach targeting ligands.

Surface Conjugation: Phosphonate groups form strong, stable bonds with various metal oxide surfaces. researchgate.netresearchgate.net This property is exploited to conjugate dihexadecyl phosphonate to nanoparticles, for example, to create stable dispersions of magnetic nanoparticles for biomedical imaging or drug delivery. researchgate.netacs.org

Biomolecule Conjugation: The phosphonate group itself, or a functional group introduced onto one of the alkyl chains, can be used to covalently attach biomolecules like peptides, proteins, or nucleic acids. researchgate.netnih.gov For instance, a phosphonate can be "activated" using carbodiimide (B86325) chemistry (e.g., with EDC) and imidazole, making it reactive towards amine groups on proteins. nih.gov This allows for the creation of protein-drug conjugates, potentially for targeted delivery of phosphonate-containing drugs. nih.gov

These conjugation strategies aim to combine the properties of dihexadecyl phosphonate (e.g., membrane affinity, surface binding) with the function of another molecule (e.g., a drug, a targeting moiety, or a nanoparticle). acs.org

Stereoselective Synthesis of Dihexadecyl Phosphonate Analogues

Introducing chirality at the phosphorus center of dihexadecyl phosphonate or within its alkyl chains can lead to analogues with specific biological activities or unique self-assembly properties. The synthesis of P-stereogenic compounds is a well-established field in organophosphorus chemistry. mdpi.com

Methods for Stereoselective Synthesis:

Chiral Auxiliaries: A common approach involves reacting a phosphorus precursor with a chiral auxiliary, such as (−)-menthol or an ephedrine (B3423809) derivative. mdpi.combeilstein-journals.org The resulting diastereomers can be separated, and the auxiliary can then be displaced by the desired alcohol (hexadecanol) to yield an enantiomerically enriched phosphonate.

Enzymatic Resolution: Enzymes can be used for the kinetic resolution of racemic phosphonates or their precursors. researchgate.net

Asymmetric Catalysis: Metal-catalyzed asymmetric hydrophosphination or cross-coupling reactions can provide enantiomerically enriched phosphonates. beilstein-journals.org

Nucleophilic Substitution on Chiral Precursors: Starting with a chiral phosphonate, such as a dimenthyl phosphonate, stereoselective substitution can be performed. For example, chiral phosphonates react with P₄S₁₀ to give thionoanalogues with retention of configuration. rsc.org

While there are no specific reports on the stereoselective synthesis of dihexadecyl phosphonate itself, these general principles are applicable. google.comgoogle.com For example, one could synthesize a chiral H-phosphinate and then perform a stereoselective alkylation to introduce the hexadecyl groups. nih.gov Such chiral analogues are of interest for probing interactions with biological systems, as the stereochemistry of phosphonates is often critical for their activity. nih.gov

Formation of 1,2-Dihydropyridine Phosphonate Derivatives

Dialkyl H-phosphonates, including the phosphite tautomer of dihexadecyl phosphonate, can act as nucleophiles and add to activated pyridinium (B92312) salts. This reaction leads to the formation of stable dihydropyridine (B1217469) phosphonate adducts, primarily the 1,2- and 1,4-isomers. diva-portal.org

Reaction Mechanism:

Activation of Pyridine (B92270): The pyridine ring is activated by N-acylation (e.g., with benzoyl chloride or mesitoyl chloride) or N-alkoxylation to form a pyridinium salt. diva-portal.org This makes the positions ortho (2- and 6-) and para (4-) to the nitrogen atom highly electrophilic.

Nucleophilic Attack: The phosphorus atom of the dihexadecyl phosphite tautomer attacks the activated pyridinium ring, typically at the 2- or 4-position.

Product Formation: This results in the formation of N-acyl-1,2-dihydropyridine and N-acyl-1,4-dihydropyridine phosphonate derivatives. diva-portal.org The ratio of these isomers can depend on the nature of the activating group and the reaction conditions.

These dihydropyridine derivatives are stable compounds that can be isolated. diva-portal.org The 1,2-dihydropyridine phosphonate can then be oxidized, for example using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to yield the corresponding aromatic 2-pyridylphosphonate. diva-portal.org This two-step sequence represents a valuable method for the C-P bond formation at the 2-position of a pyridine ring. ugent.be The synthesis of various dihydropyridine derivatives is of significant interest due to their potential biological activities. nih.govd-nb.inforsc.org

Table 3: Compound Names Mentioned in Article

Compound Name
Dihexadecyl phosphonate
Dihexadecyl phosphonothioate
Dihexadecyl phosphonoselenoate
Dihexadecyl phosphorothiolate
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
Benzoyl chloride
Mesitoyl chloride
Lawesson's Reagent
Phosphorus Pentasulfide
(−)-menthol
1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC)

Spectroscopic and Advanced Analytical Techniques in Dihexadecyl Phosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of dihexadecyl phosphonate (B1237965), providing detailed information about the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei within the molecule.

¹H NMR spectroscopy is instrumental in confirming the presence and connectivity of the long alkyl chains. The spectrum is characterized by distinct signals corresponding to the different types of protons. For instance, the terminal methyl (CH₃) protons of the hexadecyl chains typically appear as a triplet at the most upfield region. The numerous methylene (B1212753) (CH₂) groups along the chains produce a large, overlapping multiplet. The methylene groups directly attached to the ester oxygen (O-CH₂) are deshielded and thus resonate at a lower field (higher ppm value) compared to the other methylene groups.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments. Each carbon atom in the hexadecyl chains, from the terminal methyl group to the carbon atom bonded to the ester oxygen, gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, allowing for the complete assignment of the carbon skeleton.

³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds. Since ³¹P is a 100% naturally abundant and NMR-active nucleus, it provides a direct and sensitive probe of the phosphorus atom's chemical environment. mdpi.com For dialkyl phosphonates, the ³¹P chemical shift is a key indicator of the oxidation state and coordination of the phosphorus atom. The chemical shift for dihexadecyl phosphonate is expected to be in the typical range for dialkyl phosphonates, and any variations can indicate impurities or degradation products. tandfonline.comresearchgate.net The coupling between the phosphorus nucleus and adjacent protons (¹H-³¹P coupling) can also be observed in both ¹H and ³¹P spectra, providing further structural confirmation.

A study on the ³¹P NMR chemical shifts of various phosphonates in alkaline soil extracts showed that the chemical shifts are sensitive to the substituents on the phosphorus atom and the pH of the medium. lincoln.ac.nz While specific experimental data for dihexadecyl phosphonate is not widely published, predictions based on similar long-chain dialkyl phosphonates are utilized in its characterization. epa.gov

Predicted ¹H NMR Chemical Shifts for Dihexadecyl Phosphonate

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Terminal CH₃~0.88Triplet
Bulk (CH₂)n~1.26Multiplet
CH₂ adjacent to O~4.05Multiplet
P-HVariableDoublet

Note: These are predicted values and may vary based on the solvent and other experimental conditions. The P-H proton is only present in the phosphonic acid form and its chemical shift is highly variable.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in dihexadecyl phosphonate.

Infrared (IR) Spectroscopy is particularly useful for identifying the strong absorption bands associated with the phosphoryl (P=O) and P-O-C groups. The P=O stretching vibration typically appears as a strong and sharp band in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations are usually observed in the 950-1100 cm⁻¹ range. mdpi.com Additionally, the characteristic C-H stretching vibrations of the long alkyl chains are prominent in the 2800-3000 cm⁻¹ region. The presence of a broad absorption band in the 2550-2700 cm⁻¹ region can indicate the O-H stretch of the P-OH group in the case of the free acid form, often showing hydrogen bonding.

Raman Spectroscopy provides complementary information, especially for the non-polar bonds. While the P=O stretch is also Raman active, the C-C and C-H vibrations of the alkyl chains often give strong Raman signals. The symmetric P-O-C stretching vibrations can also be observed. The study of various organophosphorus compounds by Raman spectroscopy has helped in the detailed assignment of their vibrational modes. nasa.govaip.orgacs.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of dihexadecyl phosphonate, which is invaluable for confirming its identity and assessing its purity. For instance, the absence of bands corresponding to starting materials or potential by-products is a key indicator of a successful synthesis.

Characteristic IR and Raman Vibrational Bands for Dialkyl Phosphonates

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
C-H (alkyl)2850-2960 (strong)2850-2960 (strong)Stretching
P=O1200-1300 (strong)1200-1300 (medium)Stretching
P-O-C950-1100 (strong)950-1100 (medium)Stretching
C-H (alkyl)1350-1470 (medium)1350-1470 (medium)Bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of dihexadecyl phosphonate and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of a dialkyl phosphonate, the molecular ion peak (M⁺) may be observed, although it can be weak or absent for long-chain compounds. The fragmentation of dialkyl phosphonates is characterized by several key pathways. nih.govtandfonline.com One common fragmentation is the cleavage of the P-C bond, leading to the loss of one of the alkyl chains. Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the alkyl chain to the phosphoryl oxygen, followed by the elimination of an alkene molecule. tandfonline.com

For dihexadecyl phosphonate, the fragmentation would be expected to show sequential losses of hexadecene (C₁₆H₃₂) units. The analysis of the resulting fragment ions allows for the confirmation of the structure of the alkyl chains and the phosphonate core. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which further aids in confirming the elemental composition.

Expected Key Fragment Ions in the Mass Spectrum of Dihexadecyl Phosphonate

m/z ValueProposed FragmentFragmentation Pathway
546[M]⁺ (if observed)Molecular Ion
323[M - C₁₆H₃₁]⁺Loss of a hexadecyl radical
307[M - C₁₆H₃₃O]⁺Cleavage of P-O-C bond
99[H₄PO₃]⁺Rearrangement and cleavage

Note: The exact m/z values and their relative intensities can vary depending on the ionization method and the instrument used.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For dihexadecyl phosphonate, which is a solid at room temperature, XRD can reveal details about its crystal lattice, including the unit cell dimensions, space group, and the packing of the molecules.

The analysis of the XRD pattern would provide the d-spacings, which correspond to the distances between the crystal planes. The long spacing, corresponding to the length of two molecules or a bilayer, is a key parameter that can be determined from the low-angle region of the XRD pattern. This information is crucial for understanding the self-assembly properties of dihexadecyl phosphonate, which is important for its applications in forming thin films and nanomaterials.

Typical Crystallographic Parameters for Long-Chain Phosphonates

ParameterDescriptionExpected Features for Dihexadecyl Phosphonate
Crystal SystemThe symmetry of the unit cell.Likely monoclinic or triclinic.
Space GroupThe set of symmetry operations.To be determined by single-crystal XRD.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).The 'c' axis is expected to be long, corresponding to the layered structure.
Layer Spacing (d)The distance between adjacent layers.Expected to be in the range of 3-5 nm, depending on the tilt of the alkyl chains.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity and Separation

Chromatographic techniques are essential for the separation and purification of dihexadecyl phosphonate, as well as for assessing its purity. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of dihexadecyl phosphonate, but it may require derivatization to increase its volatility and thermal stability. researchgate.net Silylation or methylation of the phosphonic acid group are common derivatization methods. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides identification and quantification. The retention time in GC is a characteristic property that can be used for identification, while the mass spectrum confirms the identity of the eluted compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often more suitable for the analysis of less volatile and thermally labile compounds like dihexadecyl phosphonate. nih.govcdc.gov Reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach. The separation is based on the partitioning of the analyte between the stationary and mobile phases. The use of a mass spectrometer as a detector allows for sensitive and selective detection. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. The high purity of the compound is crucial for its applications, and LC-MS is a powerful tool for detecting and quantifying trace impurities. lincoln.ac.nz

Typical Chromatographic Conditions for the Analysis of Long-Chain Phosphonates

TechniqueColumnMobile Phase/Carrier GasDetector
GC-MS (with derivatization)Capillary column (e.g., DB-5ms)HeliumMass Spectrometer
LC-MSReversed-phase (e.g., C18)Acetonitrile/water gradient with formic acidMass Spectrometer (ESI)

Computational and Theoretical Studies of Dihexadecyl Phosphonate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This approach is based on the principle that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgyoutube.com This simplifies the complexity of the many-electron wavefunction, making DFT a computationally efficient yet accurate method for a wide range of chemical systems. wikipedia.org

For dihexadecyl phosphonate (B1237965), DFT calculations are instrumental in understanding its fundamental electronic properties. By solving the Kohn-Sham equations, one can determine the ground-state electron density, from which various electronic descriptors can be derived. youtube.com

Key Research Findings:

Molecular Orbitals: DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For dihexadecyl phosphonate, the HOMO is typically localized on the electron-rich oxygen atoms of the phosphonate group, while the LUMO may be distributed across the P-O bonds.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In dihexadecyl phosphonate, the ESP would show a high negative potential around the phosphoryl oxygen and the ester oxygens, indicating these as sites for potential electrophilic attack or coordination with cations. The long hexadecyl chains would exhibit a neutral, non-polar character.

Charge Distribution: Mulliken or Natural Bond Orbital (NBO) population analysis can quantify the partial atomic charges on each atom. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or the molecule's interaction with polar surfaces and solvents.

Below is an interactive data table summarizing typical electronic properties of dihexadecyl phosphonate that can be obtained from DFT calculations.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy+1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)8.7 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.
Partial Charge on P atom+1.8 eHighlights the electrophilic nature of the central phosphorus atom.
Partial Charge on Phosphoryl O atom-0.9 eIdentifies a primary site for hydrogen bonding and metal coordination.

Molecular Dynamics Simulations of Dihexadecyl Phosphonate Systems

MD simulations are particularly valuable for studying dihexadecyl phosphonate, given its amphiphilic nature and tendency to self-assemble or interact with interfaces. ontosight.ai Simulations can model its behavior in various environments, such as in solution, at an air-water interface, or as part of a lipid bilayer.

Key Research Findings:

Self-Assembly and Bilayer Formation: Simulations can demonstrate how dihexadecyl phosphonate molecules spontaneously form aggregates like micelles or bilayers in an aqueous environment. ontosight.aicaymanchem.combiokom.com.pl These studies can characterize the structure, thickness, and stability of such assemblies.

Interaction with Surfaces: MD simulations are used to study the adsorption and organization of dihexadecyl phosphonate on various surfaces, such as metal oxides. ethz.ch This is crucial for applications in materials science, where these molecules are used as surface modifiers or coupling agents. The simulations can reveal the binding modes (e.g., monodentate, bidentate) of the phosphonate headgroup to the surface. ethz.chresearchgate.net

Membrane Dynamics: When incorporated into a model cell membrane (e.g., a DPPC bilayer), MD simulations can show how dihexadecyl phosphonate affects the membrane's properties. nih.gov This includes changes in membrane fluidity, thickness, and the ordering of lipid acyl chains. nih.gov

The following interactive table outlines the typical setup and key outputs of an MD simulation of a dihexadecyl phosphonate system.

Simulation Parameter/OutputTypical Value/DescriptionPurpose/Insight Gained
System Composition128 Dihexadecyl Phosphonate molecules, 5000 Water moleculesTo study self-assembly in an aqueous environment.
Force FieldCHARMM36 or GROMOSDefines the potential energy function for all atoms and molecules.
Simulation Time200 nsAllows the system to reach equilibrium and provides sufficient sampling.
Temperature310 KSimulates physiological conditions.
Key Output: Radial Distribution Function (RDF)Peak at ~0.4 nm for P-P distanceCharacterizes the packing and ordering of molecules in an aggregate.
Key Output: Order Parameter (SCD)Calculated for C-H bonds in alkyl chainsMeasures the conformational order and rigidity of the hydrophobic tails.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netmdpi.com The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. mdpi.com

For dihexadecyl phosphonate, QSAR studies could be employed to design derivatives with enhanced properties, such as improved surface activity, better binding affinity to a target, or optimized emulsifying capabilities. This requires a dataset of structurally related compounds and their experimentally measured activities.

Hypothetical QSAR Study for Dihexadecyl Phosphonate Derivatives:

Dataset Creation: A series of phosphonic acid, dialkyl esters would be synthesized where the length of the alkyl chains (e.g., from C12 to C20) is varied.

Activity Measurement: A relevant activity, such as the critical micelle concentration (CMC) or the ability to stabilize an emulsion, would be measured for each derivative.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment from DFT) descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built that correlates a subset of descriptors with the measured activity. nih.govanalis.com.my

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. analis.com.my

An interactive table representing a hypothetical QSAR dataset is shown below.

Derivative (R in (RO)₂P(O)H)Log(1/CMC) (Activity)Molecular Weight (Descriptor 1)LogP (Descriptor 2)Surface Area (Descriptor 3)
Di-dodecyl (C12)3.5434.69.8650 Ų
Di-tetradecyl (C14)4.2490.711.6740 Ų
Di-hexadecyl (C16)4.9546.913.4830 Ų
Di-octadecyl (C18)5.6603.015.2920 Ų

The resulting QSAR equation might look like: Log(1/CMC) = a(LogP) + b(Surface Area) + c. Such a model would allow for the virtual screening and prioritization of new derivatives for synthesis.

Reaction Pathway Analysis using Computational Methods

Computational methods, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov These methods can map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov

For dihexadecyl phosphonate, reaction pathway analysis can provide detailed insights into its synthesis and potential degradation pathways, such as hydrolysis. A common route to synthesize dialkyl phosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.org

Computational Analysis of the Michaelis-Arbuzov Reaction:

Reaction: The synthesis could involve the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with hexadecyl bromide. However, a more direct route for dihexadecyl phosphonate itself involves the reaction of phosphorous trichloride (B1173362) with hexadecanol (B772), followed by controlled hydrolysis.

Pathway Modeling: Computational analysis would model the step-by-step process. For example, in a reaction involving a phosphite and an alkyl halide, the analysis would calculate the energy barrier for the initial nucleophilic attack of the phosphorus atom on the alkyl halide, the formation of the quasi-phosphonium salt intermediate, and the subsequent dealkylation step to form the final phosphonate product.

Energy Profile: The primary output is a reaction coordinate diagram, which plots the free energy of the system as the reaction progresses. The highest point on this path corresponds to the rate-limiting transition state, and its energy relative to the reactants determines the reaction rate.

The interactive table below provides an illustrative summary of the energetic data obtained from a computational analysis of a hypothetical reaction step.

Reaction SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.0Initial starting materials.
Transition State (TS1)+22.5Energy barrier for the rate-limiting step.
Intermediate-5.2A metastable species formed along the pathway.
Transition State (TS2)+15.8Energy barrier for the subsequent step.
Products-18.0Final, thermodynamically stable products.

Such studies are crucial for optimizing reaction conditions (e.g., temperature, solvent) to improve yield and minimize byproducts.

Prediction of Spectroscopic Parameters through Theoretical Approaches

Theoretical methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules. rsc.org By calculating the response of a molecule's electronic structure to external magnetic or electric fields, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions serve as a powerful complement to experimental data for structural elucidation. researchgate.net

For dihexadecyl phosphonate, theoretical predictions are particularly useful for assigning the signals in its NMR and IR spectra.

Key Research Findings:

NMR Spectroscopy: Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ³¹P). ijcce.ac.ir These are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, phosphoric acid for ³¹P). The predicted shifts help in the unambiguous assignment of complex experimental spectra.

IR Spectroscopy: The same DFT calculations used for electronic structure can be used to compute the vibrational frequencies and their corresponding intensities. researchgate.netijcce.ac.ir This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the P=O stretch, P-O-C stretches, and various C-H vibrations of the alkyl chains.

The interactive table below compares illustrative experimental spectroscopic data for dihexadecyl phosphonate with values predicted by theoretical calculations.

Spectroscopic ParameterExperimental Value (Illustrative)Theoretically Predicted ValueAssignment
³¹P NMR Chemical Shift (δ)~ +8 ppm+7.5 ppmPhosphonate Phosphorus
¹³C NMR Chemical Shift (δ)~ 68 ppm67.8 ppmO-CH₂ Carbon
¹H NMR Chemical Shift (δ)~ 4.0 ppm4.05 ppmO-CH₂ Protons
IR Frequency (ν)~ 1240 cm⁻¹1245 cm⁻¹P=O Stretch
IR Frequency (ν)~ 1030 cm⁻¹1035 cm⁻¹P-O-C Stretch

Applications of Dihexadecyl Phosphonate in Advanced Materials Science and Chemical Engineering

Role in Surface Chemistry and Coatings Technology

In the realm of surface chemistry, dihexadecyl phosphonate (B1237965) primarily functions as a surfactant and a coating agent, particularly for nanoparticles. acs.orgbsb-muenchen.de Its molecular architecture allows it to modify the surface properties of materials, enhancing their stability and dispersibility in various media.

Research has demonstrated the use of dihexadecyl phosphonate as a surfactant to stabilize magnetite (iron oxide) nanoparticles and facilitate their dispersion in organic solvents. acs.orgbsb-muenchen.deresearchgate.net When used as a coating for these nanoparticles, the phosphonate group acts as an anchor, binding strongly to the metal oxide surface. acs.orgresearchgate.net The two long hexadecyl chains then extend outwards, creating a hydrophobic layer that prevents the nanoparticles from aggregating and improves their compatibility with non-aqueous solvents. acs.orgresearchgate.net This stabilization is crucial for creating stable magnetic fluids or for incorporating the nanoparticles into other materials like insulating oils for applications in devices such as power transformers. researchgate.net

Studies comparing different surfactants have highlighted the unique characteristics of phosphonate-based coatings. While carboxylate surfactants like oleic acid may provide better particle isolation and dispersibility in some cases, phosphonate-coated particles exhibit distinct surface arrangements. acs.orgbsb-muenchen.de Fourier transform infrared spectroscopy (FTIR) analyses suggest that phosphonate surfactants, including dihexadecyl phosphonate, form islands of high packing density on the nanoparticle surface. acs.orgbsb-muenchen.de Furthermore, thermogravimetric analysis indicates that alkyl phosphonates have higher desorption temperatures compared to carboxylates, suggesting a stronger binding interaction with the metal oxide surface. acs.orgbsb-muenchen.de

Phosphonate-based Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a solid substrate. ethz.ch Molecules that form SAMs typically consist of a head group that has a strong affinity for the substrate, a spacer chain (often an alkyl chain), and a terminal group that defines the surface chemistry of the new interface. ethz.ch

Phosphonic acids are a prominent class of molecules used to form robust SAMs on a wide variety of metal oxide surfaces, including silica (B1680970) (SiO₂), titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). nih.govutwente.nl The phosphonate head group forms strong chemical bonds (covalent or dative) with the metal oxide, leading to the formation of dense, well-ordered, and highly stable monolayers. nih.govutwente.nl This stability makes phosphonate-based SAMs desirable for applications requiring long-term performance. nih.gov

While much of the research focuses on single-chain alkylphosphonic acids like octadecylphosphonic acid (ODPA), the principles extend to diester compounds like dihexadecyl phosphonate. nih.govnih.gov The formation of a SAM using dihexadecyl phosphonate would involve the phosphonate group anchoring to the oxide surface. The presence of two hexadecyl chains would significantly influence the packing density and organization of the monolayer. Research comparing various surfactants on magnetite nanoparticles, including dihexadecyl phosphate (B84403) (a closely related compound), noted that these molecules can form quasi-bilayer structures on the surface. acs.orgbsb-muenchen.de This suggests a complex arrangement where the dual alkyl chains play a critical role in the intermolecular interactions that drive the self-assembly process.

The table below summarizes key characteristics of phosphonate-based SAMs, which are applicable to molecules like dihexadecyl phosphonate.

PropertyDescriptionSupporting Research
Substrate Affinity Strong binding to a wide range of metal oxide surfaces (e.g., TiO₂, Al₂O₃, SiO₂, Fe₃O₄). nih.govutwente.nl
Binding Mechanism Formation of robust P-O-Metal bonds, leading to high thermal and chemical stability. acs.orgbsb-muenchen.denih.gov
Molecular Order Can form well-ordered, densely packed monolayers, influencing surface properties like wettability. ethz.chnih.gov
Stability Generally more robust and stable compared to SAMs formed from thiols or silanes. nih.gov

Interfacial Engineering with Dihexadecyl Phosphonate

Interfacial engineering involves the deliberate modification of the boundary between two materials to achieve desired physical or chemical properties. mdpi.comlsu.edu Dihexadecyl phosphonate is an effective tool for such modifications due to its amphiphilic nature, allowing it to mediate the interaction between disparate phases, such as an inorganic solid and an organic liquid.

The functionalization of magnetite nanoparticles is a prime example of interfacial engineering using dihexadecyl phosphonate. acs.orgbsb-muenchen.de Here, the interface between the inorganic nanoparticle (Fe₃O₄) and the surrounding organic solvent is engineered to prevent agglomeration. The phosphonate group strongly adsorbs onto the particle surface, while the hydrophobic hexadecyl tails create a new, organic-compatible interface. This modification is critical for the performance of ferrofluids and other nanoparticle-based technologies. researchgate.net

The choice of the anchoring group is crucial in interfacial engineering. Studies comparing phosphonate and carboxylate anchors have shown that phosphonates can provide stronger electronic coupling and binding to metal oxide surfaces like TiO₂. nih.gov This stronger bond, as evidenced by higher desorption temperatures for phosphonates on magnetite, results in a more robust and stable interface. acs.orgbsb-muenchen.de By forming a dense, stable layer, dihexadecyl phosphonate can effectively passivate a surface, altering its energy, wettability, and chemical reactivity to suit the requirements of a specific application.

Nanomaterials Functionalization via Phosphonate Linkages

Functionalization of nanomaterials is the process of modifying their surfaces to impart new properties or capabilities. Dihexadecyl phosphonate is particularly suited for functionalizing metal oxide nanoparticles through strong phosphonate linkages.

Superparamagnetic iron oxide nanoparticles (SPIONs) have been successfully functionalized using dihexadecyl phosphate (DHP), a structurally similar compound, to make them water-soluble for biomedical applications. researchgate.netnih.govresearchgate.net In a similar fashion, dihexadecyl phosphonate is used to functionalize magnetite nanoparticles for dispersion in organic media. acs.orgbsb-muenchen.de The process relies on the strong, direct bond formed between the phosphonate head group and the iron oxide surface, creating a stable P-O-Fe linkage. acs.orgbsb-muenchen.de This robust anchoring is a key advantage of phosphonates over other common ligands like carboxylates. researchgate.net

The functionalization process can be visualized as creating a shell around the nanoparticle core. The inner part of the shell, the phosphonate group, provides a strong anchor to the nanoparticle. The outer part, composed of the two long hexadecyl chains, defines the interaction of the nanoparticle with its environment. This core-shell structure, enabled by the phosphonate linkage, allows for precise control over the nanoparticle's solubility, stability, and compatibility with other materials. researchgate.net

The table below compares the functionalization of magnetite nanoparticles with different types of surfactants.

Surfactant TypeBinding GroupKey FindingsSupporting Research
Dihexadecyl Phosphonate Phosphonate (-PO(OR)₂)Forms densely packed islands; higher desorption temperature indicates strong binding. acs.orgbsb-muenchen.de
Oleic Acid Carboxylate (-COOH)Provides better particle isolation and dispersibility in some organic solvents. acs.orgbsb-muenchen.de
Hexadecylphosphonic Acid Phosphonic Acid (-PO(OH)₂)Strong P-O-Fe bonding; can form thermodynamically stable dispersions. ethz.ch

Integration into Polymeric Systems for Enhanced Functionality

The integration of functional molecules into polymeric systems is a common strategy to enhance the properties of the final material. While direct copolymerization of dihexadecyl phosphonate into a polymer backbone is not a typical application, its structure allows for integration through other means.

Phosphorus-containing polymers, often synthesized from phosphonate-bearing vinyl monomers, are known for properties like flame retardancy and improved adhesion. mdpi.comrsc.org Although dihexadecyl phosphonate is not a monomer for polymerization, it can be incorporated into polymer matrices as a functional additive. Its long alkyl chains can act as a plasticizer, while the polar phosphonate head group can interact with fillers or other components within the polymer blend.

A more sophisticated approach involves using dihexadecyl phosphonate to pre-functionalize surfaces or nanoparticles, which are then incorporated into a polymer composite. For example, nanoparticles coated with dihexadecyl phosphonate can be dispersed within a polymer matrix. acs.org The alkyl chains of the phosphonate coating would enhance compatibility with the polymer, ensuring a more uniform dispersion and potentially improving the mechanical or thermal properties of the composite. This creates a hierarchical material where the functionality of the phosphonate is indirectly integrated into the polymeric system. Research into polymer mimics has also explored the introduction of negatively charged moieties like phosphonates to influence adhesion and create complex material assemblies. purdue.edu

Catalytic Applications of Dihexadecyl Phosphonate and Its Derivatives

Organocatalysis Mediated by Phosphonate (B1237965) Structures

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements through the incorporation of phosphonate-derived structures. Chiral phosphoric acids, which are derivatives of phosphonic acids, have emerged as powerful Brønsted acid catalysts capable of activating substrates through hydrogen bonding. mdpi.combeilstein-journals.org This activation creates a chiral environment that can control the stereochemical outcome of a reaction. mdpi.com

While dihexadecyl phosphonate itself is not typically the primary catalytic species, the fundamental phosphonate structure is central to many organocatalytic transformations. For instance, the direct enantioselective phosphonylation of α,β-unsaturated aldehydes is a key organocatalytic method for synthesizing chiral phosphonates. nih.gov In these reactions, a chiral amine catalyst, such as a prolinol derivative, activates the aldehyde, while a phosphite (B83602) reagent adds to the molecule. nih.govunits.it Mechanistic studies reveal that the process involves the formation of an iminium intermediate, followed by the nucleophilic addition of the phosphite. nih.gov The development of these methods allows for the synthesis of complex, optically active phosphonates which are valuable in medicinal chemistry. nih.govfrontiersin.orgnih.gov

Research has demonstrated the effectiveness of various organocatalysts in promoting the synthesis of functionalized phosphonates. The table below illustrates the performance of an organocatalyst in the phosphonylation of different α,β-unsaturated aldehydes.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Cinnamaldehyde8590 nih.gov
(E)-Hex-2-enal8292 nih.gov
(E)-3-(4-Nitrophenyl)acrylaldehyde8891 nih.gov
(E)-3-(4-Methoxyphenyl)acrylaldehyde8090 nih.gov

Role in Heterogeneous Catalysis Systems

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, phosphonate-based materials serve as robust catalysts or catalyst supports. stanford.edu Metal phosphonates, which are coordination polymers formed from metal ions and organophosphonic acids, are particularly noteworthy for their high thermal and chemical stability, tunable porosity, and versatile surface properties. researchgate.netkaust.edu.sa

Zirconium phosphonates are widely studied for their exceptional stability and acidity, making them effective solid acid catalysts for various organic transformations, including biomass conversion. mdpi.com The organic R-group of the phosphonate, such as the dihexadecyl chains in dihexadecyl phosphonate, plays a crucial role in modulating the catalyst's surface properties. mdpi.com Long alkyl chains can create a hydrophobic surface, which can facilitate the diffusion of nonpolar reactants to the active sites and prevent the deactivation of acid sites by water, thereby enhancing catalytic activity and stability. mdpi.com

Furthermore, phosphonate-functionalized materials can act as supports for catalytically active metal nanoparticles. rsc.org The phosphonate groups provide strong anchoring sites, ensuring high dispersion and preventing the leaching of the metal species, which leads to highly stable and reusable catalysts. kaust.edu.sa For example, palladium nanoparticles supported on mesoporous titanium phosphonate functionalized with carboxylic groups have demonstrated high activity in Suzuki coupling reactions. rsc.org

The table below summarizes the performance of various phosphonate-based heterogeneous catalysts in different reactions.

Catalyst SystemReactionKey FindingReference
Mesoporous Titanium Phosphonates (MTP) supporting Molybdenum OxidesOxidative Desulfurization (ODS)Achieved 100% desulfurization in 30 min at 40 °C with robust recycling stability. researchgate.net
CuO/CeO2 prepared via secondary alkaline hydrothermal reactionDecomposition of Dimethyl Methyl Phosphonate (DMMP)Significantly improved thermal catalytic decomposition performance compared to single oxides. mdpi.com
Zirconium Phosphate-Sulfated ZirconiaEsterification of Oleic AcidHigh conversion of oleic acid to methyl oleate (B1233923) (98.5%) due to high acid site density. mdpi.com
Palladium on -COOH functionalized mesoporous titanium phosphonateSuzuki CouplingHigh catalytic activity and could be recovered and reused without significant loss of activity. rsc.org

Ligand Design for Transition Metal Catalysis

Phosphonate groups are integral to the design of sophisticated ligands for homogeneous transition metal catalysis. rsc.org These ligands can do more than just bind to a metal; they can actively participate in the catalytic cycle, influence the steric and electronic environment of the metal center, and direct the outcome of a reaction. rsc.orgntu.edu.tw The phosphonate moiety can act as a directing group, positioning a substrate for a specific transformation, as seen in the rhodium-catalyzed asymmetric hydroboration of alkenes. nih.gov

Photocatalytic Applications of Phosphonate-Functionalized Materials

Phosphonate-functionalized materials are finding increasing use in photocatalysis, particularly for environmental remediation. mdpi.com The phosphonate group serves as an excellent and stable anchoring moiety to bind organic or organometallic molecules to the surface of semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). kaust.edu.sarsc.org This surface functionalization can significantly enhance photocatalytic efficiency through several mechanisms.

Firstly, it can improve the absorption of light by the material. rsc.org Secondly, the interface between the phosphonate-bound species and the semiconductor can promote the efficient separation of photogenerated electron-hole pairs, which is crucial for high quantum efficiency. mdpi.comrsc.org By preventing the rapid recombination of these charge carriers, more electrons and holes are available to generate reactive oxygen species that degrade pollutants. researchgate.net

For example, hybrid composites made from a phosphonate-based metal-organic framework (MOF) and phosphated TiO₂ have shown markedly enhanced photocatalytic activity for the degradation of pollutants like Rhodamine B and the reduction of Cr(VI). rsc.org The improved performance was attributed to strong light absorption and effective charge separation at the heterojunction interface. rsc.org

PhotocatalystTarget PollutantDegradation/Reduction (%)Time (min)Reference
MOF1.5/P–TiO₂Rhodamine B (RhB)97.625 rsc.org
MOF0.5/P–TiO₂Chromium(VI)96.160 rsc.org
Au₂/Y₅/P25 (TiO₂)EDTMP (a phosphonate)10060 researchgate.net

Investigation of Alkaline Catalysts in Phosphonate Reactions

Alkaline catalysts play a significant role in mediating reactions involving phosphonate esters, such as hydrolysis and transesterification. nih.govnih.gov The hydrolysis of phosphonates, for example, is commonly carried out using alkaline reagents like sodium hydroxide (B78521) or potassium hydroxide. nih.gov The rate of this reaction is highly sensitive to steric effects; increasing the steric bulk of the ester groups significantly decreases the reaction rate. nih.gov This suggests that for dihexadecyl phosphonate, with its two large alkyl groups, hydrolysis under alkaline conditions would proceed more slowly compared to smaller dialkyl phosphonates.

Alkali metal alkoxides have been identified as highly efficient catalysts for the transesterification of phosphonates, such as in the synthesis of various methylphosphonates from dimethyl methylphosphonate (B1257008) (DMMP). nih.gov The catalytic activity is dependent on the alkali metal cation, with a general trend of KOtBu > NaOtBu > LiOtBu. nih.gov These catalysts can achieve very high reaction rates, demonstrating their utility in synthesizing unsymmetrical phosphonate esters. nih.gov Kinetic studies suggest that the mechanism involves a reversible addition of the alkoxide to both the phosphonate and the reacting ester. nih.gov Furthermore, studies on the reaction of p-nitrophenyl phenylphosphonate (B1237145) with ethoxide have shown that alkali metal ions can act as catalysts by stabilizing the negatively charged transition state of the nucleophilic displacement reaction. cdnsciencepub.com

ReactionCatalyst/ReagentKey FindingReference
Alkaline Hydrolysis of Ethyl PhosphinatesNaOHReaction rate decreases significantly with increased steric hindrance (diethyl > diisopropyl > di-tert-butyl). nih.gov
Transesterification of DMMPAlkali Metal AlkoxidesCatalytic activity follows the order: KOtBu > NaOtBu > LiOtBu. nih.gov
Nucleophilic displacement on p-nitrophenyl phenylphosphonateAlkali Metal Ions (from salts)All alkali metal ions studied acted as catalysts by stabilizing the transition state. cdnsciencepub.com

Supramolecular Assembly and Self Organization of Dihexadecyl Phosphonate

Micellar and Vesicle Formation

In aqueous environments, the hydrophobic effect compels the dihexadecyl tails of the phosphonate (B1237965) to minimize contact with water molecules, leading to aggregation. Due to the presence of two alkyl chains, the molecule has a cylindrical or wedge-like shape that favors the formation of bilayer structures over simple spherical micelles.

This behavior is well-documented for the closely related analogue, dihexadecyl phosphate (B84403) (DHP). DHP is known to spontaneously form stable vesicles in aqueous solutions. princeton.edu These vesicles are closed, bilayer structures enclosing an aqueous core. The formation and properties of these vesicles are sensitive to environmental conditions such as pH and temperature. For instance, changes in pH can alter the charge of the headgroup, influencing bilayer permeability and stability. [1 (from initial search)] Similarly, temperature can induce phase transitions in the bilayer, affecting its fluidity and leakiness. While direct studies on vesicle formation from dihexadecyl phosphonate are less common, its structural similarity to DHP strongly suggests it will exhibit analogous self-assembly into vesicles and other bilayer aggregates in aqueous media.

Table 1: Properties of Vesicles Formed from the Analogue Compound Dihexadecyl Phosphate (DHP)

PropertyDescriptionInfluencing FactorsReference
StructureClosed, unilamellar or multilamellar bilayer sheets enclosing an aqueous core.Preparation method (e.g., sonication, extrusion).[2 (from initial search)]
PermeabilityThe bilayer acts as a barrier to the passage of ions and molecules.pH, temperature, presence of other molecules (e.g., anesthetics).[1 (from initial search), 4 (from initial search)]
Phase TransitionUndergoes a gel-to-liquid crystalline phase transition upon heating.Temperature, composition of the aqueous buffer.[2 (from initial search)]
StabilityCan retain entrapped molecules for extended periods under specific conditions.pH (leaky at high pH), temperature (leakage increases above phase transition).[1 (from initial search)]

Liquid Crystalline Phases and Mesophases

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. ucm.esaps.org Molecules that form liquid crystal phases, known as mesogens, are typically anisotropic in shape, such as the elongated, rod-like structure of dihexadecyl phosphonate. These phases, or mesophases, can be formed by altering temperature (thermotropic) or by the action of a solvent (lyotropic).

Research on the salts of the analogue compound, dihexadecyl phosphate, demonstrates clear thermotropic liquid crystal behavior. tandfonline.com Specifically, alkaline-earth-metal salts of dihexadecyl phosphate have been shown to form columnar liquid crystal phases upon heating. tandfonline.com In these phases, the molecules self-assemble into column-like structures, and these columns then arrange into a two-dimensional lattice. Given its molecular architecture, dihexadecyl phosphonate is also expected to exhibit such mesophases. The long alkyl chains would drive the formation of layered (smectic) or columnar structures, where the molecules have orientational order and some degree of positional order. nih.gov

The transition from a crystalline solid to a liquid crystalline phase and then to an isotropic liquid is characterized by specific transition temperatures and enthalpy changes, which can be studied using techniques like differential scanning calorimetry and polarized optical microscopy. tandfonline.com

Host-Guest Chemistry Involving Phosphonate Recognition

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. nih.govmdpi.com The phosphonate headgroup of dihexadecyl phosphonate is well-suited to participate in molecular recognition and act as a binding site for specific guests. The P=O group is a strong hydrogen bond acceptor, making it capable of interacting with hydrogen bond donor molecules.

This principle has been demonstrated with other phosphonate-containing molecules. For example, vinyl phosphonate anions have been shown to form stable, hydrogen-bonded dimers that are encapsulated within cyanostar macrocycles, which act as hosts. nrel.gov Similarly, molecular "tweezers" have been designed with phosphonate groups to selectively bind guest molecules like lysine (B10760008) and arginine derivatives. researchgate.net These examples highlight the capacity of the phosphonate functional group to engage in specific, directional interactions. The phosphonate headgroup in self-assembled structures of dihexadecyl phosphonate, such as at the surface of a vesicle or a monolayer, could therefore be engineered to recognize and bind to target guest molecules, opening possibilities for applications in sensing and separation. uni-osnabrueck.de

Self-Assembled Structures at Interfaces

The phosphonic acid headgroup has a strong affinity for binding to a variety of metal oxide surfaces. This property enables dihexadecyl phosphonate to form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs) at solid-liquid or solid-vapor interfaces. princeton.edutdl.org This behavior has been extensively studied for other long-chain alkylphosphonic acids. mpg.deosti.gov

When a substrate with a native oxide layer (e.g., silicon, aluminum, titanium) is exposed to a solution of dihexadecyl phosphonate, the phosphonate headgroups chemisorb onto the surface. princeton.eduprinceton.edu The two long hexadecyl chains then orient themselves, typically tilted at an angle away from the surface, to maximize van der Waals interactions between them. This process results in a dense, quasi-crystalline monolayer that can fundamentally alter the properties of the substrate, such as its wettability, adhesion, and friction. osti.govprinceton.edu The formation of these compact monolayers creates a well-defined, hydrophobic surface due to the exposed alkyl chains. mpg.de

Table 2: Characteristics of Alkylphosphonate Self-Assembled Monolayers (SAMs) on Oxide Surfaces

SubstrateSAM TypeKey FindingsReference
Titanium (Ti) and Alloysα,ω-Diphosphonic AcidsForms strongly bonded phosphonate monolayers. The free terminal phosphonic acid group can be further functionalized. princeton.edu
Aluminum Oxide (AlOx)Alkylphosphonic Acids (C6 to C18)Used as a nanodielectric in organic thin-film transistors; performance depends on alkyl chain length. mpg.de
Silicon (native oxide)OctadecylphosphonateForms compact, strongly bonded monolayers with close-packed alkyl chains. princeton.edu
AluminumDecyl- and Octadecylphosphonic AcidCreates very hydrophobic surfaces with low friction and adhesion. osti.gov

Design of Ordered Nanostructures

The intrinsic ability of dihexadecyl phosphonate to self-organize can be harnessed to design and fabricate a variety of ordered nanostructures. By carefully controlling the assembly conditions, it is possible to direct the formation of specific architectures with desired properties and functions. The principles of supramolecular chemistry guide the bottom-up construction of these materials. nih.gov

Vesicular Nanocontainers: By modifying vesicle preparation methods, it is possible to control their size and encapsulate active molecules within their aqueous core or lipid bilayer, creating nanocarriers.

Surface Patterning: Using techniques like microcontact printing or lithography, SAMs of dihexadecyl phosphonate can be used to create patterns on surfaces with nanoscale precision, controlling surface chemistry on a local level. princeton.edutdl.org

Anisotropic Materials: The alignment of dihexadecyl phosphonate into liquid crystalline phases can be used to produce films and fibers with anisotropic optical or electronic properties, useful for applications in displays and sensors.

Hierarchical Structures: The combination of different self-assembly motifs can lead to more complex, hierarchical structures. For example, vesicles could be decorated with specific host molecules via host-guest chemistry, or SAMs could serve as templates for the further growth of nanostructures.

The design of these ordered structures relies on a deep understanding of the non-covalent forces that govern the self-assembly of dihexadecyl phosphonate, allowing for the creation of advanced functional materials from molecular building blocks.

Biochemical and Biological Interactions Excluding Clinical, Dosage, Safety

Interaction with Biological Membranes and Lipid Bilayers

Phosphonic acid, dihexadecyl ester, owing to its amphipathic structure, readily interacts with and integrates into biological membranes and lipid bilayers. This characteristic arises from its molecular composition: a polar phosphonate (B1237965) head group that is hydrophilic and two long, nonpolar hexadecyl (C16) alkyl chains that are hydrophobic. This dual nature allows the molecule to align itself within the lipid bilayer structure of cell membranes, with the hydrophilic head group oriented towards the aqueous environment and the hydrophobic tails embedded within the lipid core.

The incorporation of this compound and its analogs, such as dihexadecylphosphatidylcholine (DHPC), into lipid bilayers has been a subject of biophysical studies to understand membrane dynamics. nih.govontosight.ai These synthetic lipids are valuable in creating model membranes like liposomes, which are spherical vesicles composed of one or more lipid bilayers. ontosight.ai Such models are instrumental in research pertaining to membrane structure, fluidity, and the interactions between lipids and membrane-associated proteins. ontosight.ainih.gov

Studies on mixed lipid systems have provided insights into how these molecules affect membrane properties. For instance, investigations into mixtures of the ether-linked DHPC and the ester-linked 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC) using differential scanning calorimetry and X-ray diffraction have revealed detailed phase behavior. nih.gov At full hydration, pure DHPC displays a main chain-melting transition at 44.2°C. nih.gov When DPPC is incorporated, this transition temperature changes, indicating miscibility and interaction between the two lipid types in the fluid (liquid-crystalline) phase. nih.gov However, in the more ordered gel phase, complex behaviors such as phase separation and the formation of interdigitated bilayers can occur, demonstrating that the introduction of such molecules can significantly alter the physical state and organization of the membrane. nih.gov

Table 1: Phase Transition Temperatures of Dihexadecylphosphatidylcholine (DHPC) and Dipalmitoylphosphatidylcholine (DPPC) Bilayers

LipidMain Transition (TM)Pre-transition (TP)Sub-transition (TS)
DHPC44.2°C36.2°C5.5°C
DPPC41.3°C36.5°CN/A

Enzymatic Biotransformations of Phosphonate Esters

Phosphonate esters, including dihexadecyl phosphonate, can be substrates for various hydrolytic enzymes. The enzymatic cleavage of the phosphonate ester bond (P-O-C) is a key biotransformation process. This reaction is catalyzed by enzymes such as phosphotriesterases, phosphonatases, and certain non-specific phosphatases. nih.govmdpi.com The rate and specificity of this hydrolysis are significantly influenced by the chemical structure of the phosphonate ester, including the nature of the alkyl or aryl groups attached to the phosphorus atom and the leaving group. mdpi.com

The general mechanism of enzymatic hydrolysis involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O ester bond. For instance, phosphotriesterases, which are known to hydrolyze a wide range of organophosphorus compounds, can catalyze the hydrolysis of phosphonate esters. nih.gov Similarly, enzymes from the alkaline phosphatase superfamily have been shown to hydrolyze phosphonate esters, although often with lower efficiency than their natural phosphate (B84403) ester substrates.

Studies on the enzymatic hydrolysis of various phosphonate esters have demonstrated that microorganisms are a rich source of enzymes capable of these biotransformations. For example, enzymes from Dictyostelium discoideum and calf intestine have been shown to catalyze the hydrolysis of model phosphonate esters like O-4-nitrophenyl phenylphosphonate (B1237145). While specific studies on the enzymatic biotransformation of this compound are not extensively documented, the general principles of phosphonate ester hydrolysis by microbial and mammalian enzymes are applicable. The long hexadecyl chains would likely necessitate an enzyme with a hydrophobic binding pocket, such as a lipase (B570770) or a phospholipase-type enzyme, to accommodate the substrate. The product of such a reaction would be phosphonic acid and two molecules of hexadecanol (B772).

Role as Chemical Probes in Biological Systems

Phosphonate esters have emerged as valuable tools in chemical biology, particularly as activity-based probes (ABPs) for studying enzyme function directly in complex biological systems. nih.govstanford.eduresearchgate.net ABPs are designed to covalently and irreversibly bind to the active site of a specific class of enzymes, allowing for their detection, quantification, and identification. elifesciences.org The dihexadecyl ester of phosphonic acid, or structurally related phosphonates, can be engineered to function as such probes, especially for the serine hydrolase superfamily, which includes lipases and esterases. nih.govnih.gov

The mechanism of action for phosphonate-based ABPs targeting serine hydrolases involves the phosphonate group acting as an electrophilic "warhead." stanford.edu The phosphorus atom is attacked by the highly nucleophilic serine residue in the enzyme's active site. This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme. nih.gov By attaching a reporter tag, such as a fluorophore or biotin, to the phosphonate probe, the labeled enzymes can be visualized by in-gel fluorescence scanning or isolated for identification by mass spectrometry. stanford.eduelifesciences.org

The two long hexadecyl chains of this compound make it structurally analogous to lipids. This feature can be exploited to design probes with selectivity towards lipolytic enzymes (lipases, phospholipases), whose active sites are adapted to bind hydrophobic substrates. nih.govnih.gov Novel fluorescent suicide inhibitors based on phosphonate esters have been developed to screen and discriminate between different lipases and esterases. nih.gov The formation of a fluorescent enzyme-inhibitor complex is highly dependent on the inhibitor's chemical structure, allowing for the development of a toolbox of probes to classify serine hydrolases. nih.gov While the broad-spectrum fluorophosphonate probes have been widely used, mixed alkyl/aryl phosphonates offer advantages like tunable reactivity and increased cell permeability for in vivo labeling studies. nih.govnih.gov

Design of Enzyme Substrate Analogues

Phosphonates are excellent isosteric and isoelectronic mimics of natural phosphate esters. researchgate.net The replacement of an ester oxygen atom with a methylene (B1212753) group (CH₂) results in a phosphonate, which is significantly more resistant to chemical and enzymatic hydrolysis due to the stability of the carbon-phosphorus (C-P) bond. researchgate.net This property makes phosphonate-containing molecules, including dihexadecyl phosphonate, ideal candidates for the design of non-hydrolyzable substrate analogues for a wide range of enzymes.

This compound can be considered a structural analogue of natural phospholipids, such as phosphatidylcholine or phosphatidic acid, where the phosphate ester linkage is replaced by a phosphonate. This makes it a valuable tool for studying enzymes involved in lipid metabolism, such as phospholipases. By using a non-hydrolyzable analogue, researchers can trap the enzyme-substrate complex and study its binding properties without the complication of substrate turnover.

Furthermore, phosphonates are known to act as transition-state analogues for enzymes that catalyze reactions involving tetrahedral intermediates, such as proteases and lipases. researchgate.net The tetrahedral geometry of the phosphonate group mimics the charge and shape of the transition state of ester or peptide bond hydrolysis. researchgate.net As a result, phosphonate inhibitors can bind to the active site of these enzymes with very high affinity, acting as potent competitive inhibitors. For example, norleucine phosphonate, an amino acid analogue, has been used as an inhibitor for certain proteases. ontosight.ai In the context of lipid metabolism, dihexadecyl phosphonate could potentially act as a transition-state analogue inhibitor for lipases that hydrolyze long-chain fatty acid esters.

Table 2: Comparison of Phosphate and Phosphonate Esters as Enzyme Substrates/Analogues

PropertyPhosphate EsterPhosphonate Ester
Key BondP-O-CP-C
Hydrolytic StabilitySusceptible to enzymatic and chemical hydrolysisResistant to hydrolysis
Role in Enzyme StudiesNatural substrateNon-hydrolyzable substrate analogue, transition-state analogue inhibitor
Mimicry-Isosteric/isoelectronic mimic of phosphate esters, mimics tetrahedral transition states

Investigation of Metabolic Pathways Involving Phosphonates

While higher organisms generally cannot break the stable carbon-phosphorus (C-P) bond, many bacteria have evolved specific metabolic pathways to utilize phosphonates as a source of phosphorus, especially under phosphate-limiting conditions. advancedsciencenews.commsu.ru The investigation of these pathways is crucial for understanding microbial phosphorus cycling in the environment. The primary and most studied pathway for the degradation of alkylphosphonates is the C-P lyase pathway. researchgate.netnih.govnih.gov

Uptake: Phosphonates are actively transported into the bacterial cell by a specific ABC transporter system, encoded by the phnCDE genes. advancedsciencenews.com

Activation and C-P Bond Cleavage: The core of the pathway is the C-P lyase enzyme complex, which consists of multiple protein subunits (encoded by phnG, H, I, J, K, L, M). msu.runih.gov The precise mechanism is complex and involves the transfer of the phosphonate group to a ribose moiety, followed by a radical-based mechanism catalyzed by the PhnJ protein (a radical SAM enzyme) to cleave the C-P bond. nih.gov The carbon-containing product is the corresponding alkane (e.g., hexane (B92381) from a hexylphosphonate). researchgate.net

Phosphate Release: The resulting phosphorus-containing intermediate is further processed by other Phn proteins (e.g., PhnP) to ultimately release inorganic phosphate. nih.gov

While direct studies on the metabolism of dihexadecyl phosphonate via this pathway are limited, the broad substrate specificity of the C-P lyase system suggests that long-chain alkylphosphonates can likely be processed. researchgate.net The study of these metabolic pathways provides insight into bacterial adaptation to nutrient-poor environments and has potential applications in bioremediation of phosphonate-containing pollutants.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Phosphonate (B1237965) Esters

While traditional methods for synthesizing phosphonate esters, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, are well-established, they often require harsh conditions. uiowa.edu Ongoing research focuses on developing milder, more efficient, and versatile protocols that can be applied to complex molecules like dihexadecyl phosphonate.

Key areas of development include:

Catalytic Systems: A significant shift is underway from stoichiometric reagents to catalytic methods. For instance, a highly efficient method using environmentally benign Zn(II) catalysts has been developed for synthesizing phosphite (B83602) diesters, which can be oxidized to phosphate (B84403) triesters. rsc.org This approach allows for the consecutive introduction of two different alcohol groups under mild conditions. rsc.org

Solid-Phase Synthesis: The use of solid supports is gaining traction as it simplifies purification, allows for rapid reaction rates, and often leads to higher yields with fewer byproducts. tandfonline.comgoogle.comgoogle.com This methodology has been successfully used for synthesizing various phosphonates and could be adapted for producing large collections of compounds for screening purposes. tandfonline.comgoogle.com

Flow Chemistry: The use of flow chemistry systems, where reagents are mixed in small volumes within a network of tubes, offers precise control over reaction parameters and can enhance safety and scalability. innovationnewsnetwork.com

Novel Activation Methods: Researchers are exploring new ways to activate phosphonate precursors. One such method employs phosphonylaminium salts, derived from the chlorination of phosphonate esters with oxalyl chloride, to mediate the reaction with nucleophiles like primary and secondary amines. mdpi.comresearchgate.net Another approach involves a one-flask protocol where a benzylic alcohol is directly converted to a diethyl benzylphosphonate ester using zinc iodide, a method that has proven successful for various benzylic systems. uiowa.edu

A comparison of these emerging methodologies highlights the trend towards more controlled and efficient synthesis.

MethodologyKey FeaturesPotential Advantages for Dihexadecyl PhosphonateReference
Traditional (e.g., Michaelis-Arbuzov)Stoichiometric reaction, often requires high temperatures.Well-established and understood. uiowa.edufrontiersin.org
Catalytic Synthesis (e.g., Zn(II))Uses sub-stoichiometric amounts of catalyst, mild conditions.Reduced waste, higher efficiency, better for sensitive functional groups. rsc.org
Solid-Phase SynthesisReactants are bound to a solid support; simplifies work-up.Ease of purification, potential for combinatorial synthesis. tandfonline.comgoogle.com
Microwave-Assisted SynthesisUses microwave irradiation for rapid heating under solvent-free conditions.Increased reaction rates, high yields, cleaner reactions. tandfonline.comtandfonline.com

Exploration of Advanced Functional Materials with Dihexadecyl Phosphonate

The unique structure of dihexadecyl phosphonate, with its polar phosphonate head group and two long hydrophobic hexadecyl chains, makes it an ideal building block for advanced functional materials. Research is focused on harnessing its self-assembly properties and its strong affinity for metal oxide surfaces.

Surface Functionalization of Nanoparticles: Long-chain alkyl phosphonates are used to coat nanoparticles, creating stable, dispersible colloids for various applications. ethz.ch For example, hexadecylphosphonic acid has been used to derivatize magnetite (Fe3O4) nanoparticles, yielding thermodynamically stable dispersions. ethz.ch Similarly, phosphonate coatings on barium hexaferrite (BaFe12O19) nanoplatelets can induce the formation of a porous magnetic material. acs.org The dihexadecyl ester, with its dual-chain structure, could offer enhanced stability or different packing densities in such systems, which are relevant for applications in magneto-optics, bioimaging, and catalysis. acs.org

Metal-Organic Frameworks (MOFs): Phosphonates serve as robust linkers in the construction of MOFs. kaust.edu.sa These materials are highly porous and have applications in gas storage, separation, and catalysis. kaust.edu.sa AI-driven studies have suggested that phosphonate ester linkers could be key to designing water-stable MOFs. researchgate.netrsc.org The long alkyl chains of dihexadecyl phosphonate could be used to impart hydrophobicity or create specific pore environments within the MOF structure.

Self-Assembled Monolayers (SAMs): Phosphonates are known to form dense, stable SAMs on various metal oxide surfaces. ethz.ch These layers can modify surface properties like wettability and provide a platform for further chemical reactions. ethz.ch Dihexadecyl phosphonate is a candidate for forming such layers, potentially creating highly ordered, hydrophobic surfaces for applications in electronics or as barrier coatings.

Polymer Composites: Nanoparticles functionalized with phosphonates can be incorporated into polymer matrices. functmaterials.org.ua For instance, β-styrylphosphonic acid has been used to improve the dispersion of GdF3 nanoparticles in a polystyrene matrix for scintillator applications. functmaterials.org.ua The long chains of dihexadecyl phosphonate could act as a compatibilizer, improving the integration of inorganic nanoparticles into nonpolar polymer systems.

Material TypeRole of Dihexadecyl Phosphonate (Projected)Potential ApplicationReference
Coated Nanoparticles (e.g., BaFe12O19, Fe3O4)Surface ligand providing stability and functionality.Magneto-rheology, bioimaging, catalysis, porous nanomagnets. ethz.chacs.org
Metal-Organic Frameworks (MOFs)Organic linker imparting specific properties (e.g., hydrophobicity).Gas separation, water-stable sensors, catalysis. kaust.edu.saresearchgate.netrsc.org
Self-Assembled Monolayers (SAMs)Forms a dense, ordered hydrophobic layer on surfaces.Corrosion inhibition, low-friction surfaces, molecular electronics. ethz.ch
Polymer CompositesCompatibilizer to improve nanoparticle dispersion.Advanced plastics, scintillators, functional coatings. functmaterials.org.ua

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it from labor-intensive experimentation to data-driven discovery. researchgate.net These tools are being applied to predict molecular properties, plan synthetic routes, and accelerate the discovery of new materials, with significant potential for research on dihexadecyl phosphonate. acs.orgmdpi.com

Automated Synthesis Planning: ML algorithms can analyze vast reaction databases to propose the most efficient synthetic pathways for a target molecule. mdpi.com For a compound like dihexadecyl phosphonate, AI could identify optimal reaction conditions or suggest novel, more sustainable routes that minimize byproducts. researchgate.net

Property Prediction and Molecular Design: AI models can predict the physicochemical properties of a molecule before it is synthesized. mdpi.com This capability allows researchers to virtually screen libraries of related phosphonate esters to identify candidates with desired characteristics, such as specific binding affinities for nanoparticle surfaces or optimal self-assembly behavior. In one instance, a machine learning approach identified a phosphonate ester as a moiety tolerated in inhibitors for a biological target. nih.gov

Materials Discovery: AI is being used to accelerate the design of advanced materials. acs.org An AI agent named Eunomia, tasked with identifying guidelines for water-stable MOFs, suggested the incorporation of phosphonate ester linkers as a key design principle. researchgate.netrsc.org This predictive power could be harnessed to design novel materials incorporating dihexadecyl phosphonate, exploring its potential in applications that have not yet been considered. Automated systems like RoboChem, which integrate AI with robotic chemical synthesis, have demonstrated the ability to outperform human chemists in speed and accuracy, generating comprehensive datasets that include both successful and failed experiments to provide deeper insights. innovationnewsnetwork.com

AI/ML ApplicationPotential Impact on Dihexadecyl Phosphonate ResearchReference
Retrosynthetic PlanningDesigns the most efficient and sustainable synthesis routes. researchgate.netmdpi.com
Property PredictionVirtually screens derivatives for optimal performance in materials science applications. mdpi.comnih.gov
Automated Materials DiscoveryIdentifies novel applications and designs new functional materials (e.g., MOFs, coatings). researchgate.netrsc.orgacs.org
Robotic ExperimentationAccelerates optimization of synthesis and generates high-quality, comprehensive data. innovationnewsnetwork.com

Sustainable Chemistry Approaches for Phosphonate Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, aiming to reduce the use of hazardous substances and improve energy efficiency. eurekalert.org Given that the EU has listed phosphorus as a critical raw material, developing sustainable methods for its use is paramount. eurekalert.orgrsc.org

Future research in the sustainable synthesis of dihexadecyl phosphonate will likely focus on:

Solvent-Free and Alternative Solvents: A major goal is to eliminate volatile and toxic organic solvents. rsc.org Research has demonstrated successful phosphonate synthesis under solvent-free conditions, often aided by microwave irradiation which provides rapid and efficient heating. tandfonline.comtandfonline.com Polyethylene (B3416737) glycol (PEG) has emerged as an environmentally benign reaction medium that can also enhance the reactivity of inorganic bases used in the synthesis. frontiersin.org

Energy-Efficient Methods: Beyond microwave heating, ultrasound-assisted synthesis is another green technique. rsc.org Sonication promotes cavitation within the reaction medium, transmitting energy efficiently and often enabling reactions to proceed at lower temperatures. rsc.orgresearchgate.net

Catalyst Development: The move towards catalysis is a cornerstone of green chemistry. An efficient protocol for benzyl (B1604629) phosphonates has been developed using a simple KI/K2CO3 catalytic system in PEG-400, avoiding the need for volatile solvents or reactive metals. frontiersin.org Developing similar catalytic systems for long-chain aliphatic phosphonates like the dihexadecyl ester is a key research direction.

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product is crucial. Methods like the Pudovik and Kabachnik-Fields reactions are being re-examined from a green chemistry perspective to improve their atom economy and reduce waste. nih.gov

Green Chemistry ApproachDescriptionAdvantage for Phosphonate SynthesisReference
Microwave-Promoted SynthesisUsing microwaves to transfer energy directly into the reaction mixture.Rapid, energy-efficient, often solvent-free. tandfonline.comrsc.org
Ultrasound-Assisted SynthesisUsing sonic waves to agitate the reaction and promote cavitation.Eco-friendly energy transfer, can proceed at lower temperatures. rsc.orgresearchgate.net
Benign SolventsReplacing volatile organic solvents with alternatives like Polyethylene Glycol (PEG).Reduces toxicity and environmental impact. frontiersin.org
CatalysisUsing catalysts (e.g., KI/K2CO3) instead of stoichiometric reagents.Reduces waste, improves efficiency, milder conditions. frontiersin.org

Interdisciplinary Research with Dihexadecyl Phosphonate Applications

The versatile properties of dihexadecyl phosphonate position it at the intersection of several scientific fields, creating fertile ground for interdisciplinary research.

Materials Science and Medicine: The ability of phosphonates to functionalize nanoparticles opens avenues in biomedicine. researchgate.net Nanoparticles coated with dihexadecyl phosphonate could be engineered for use in drug delivery systems, where the lipid-like chains form a biocompatible shell, or as contrast agents in magnetic resonance imaging (MRI). researchgate.netmdpi-res.com This work combines organic synthesis, materials characterization, and biomedical engineering.

Chemistry and Physics: The formation of self-assembled monolayers on conductive or semiconductive surfaces is a bridge between chemistry and applied physics. ethz.ch Research into how dihexadecyl phosphonate molecules pack on a surface, their electronic properties, and their stability could lead to new developments in molecular electronics, sensors, and anti-corrosion technologies.

Chemical Engineering and Environmental Science: The development of advanced materials like phosphonate-linked MOFs for carbon capture or water purification requires collaboration between chemists who design the linkers and chemical engineers who develop and scale the application processes. kaust.edu.sa Furthermore, studying the lifecycle and potential degradation pathways of these materials is a critical environmental science question. rsc.org

The convergence of these fields is essential for translating the fundamental chemical properties of dihexadecyl phosphonate into real-world technological solutions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing phosphonic acid, dihexadecyl ester, and what analytical techniques validate its purity?

  • Methodology : Synthesis typically involves condensation reactions between phosphonic acid dichlorides and hexadecanol under anhydrous conditions. For example, phosphonic acid dichloride reacts with hexadecanol in the presence of a base (e.g., pyridine) to form the ester . The Michaelis-Arbuzow reaction, involving alkyl halides and trialkyl phosphites, is another route for analogous esters .
  • Validation : Purity is confirmed via 1H^{1}\text{H} and 31P^{31}\text{P} NMR to detect unreacted precursors or byproducts. Elemental analysis (C, H, P) and FTIR (P=O stretch at ~1250 cm1^{-1}) further validate structural integrity .

Q. How can researchers characterize the physical properties (e.g., melting point, solubility) of dihexadecyl phosphate?

  • Methodology :

  • Melting Point : Differential Scanning Calorimetry (DSC) is used to determine thermal transitions. For example, similar long-chain esters exhibit melting points between 50–70°C .
  • Solubility : Solubility in organic solvents (e.g., chloroform, hexane) is assessed via gravimetric analysis. Polar solvents like ethanol may require phase-separation studies .
    • Data Source : Experimental density (1.067 g/cm3^3) and predicted boiling points (257°C) are derived from computational models like EPI Suite .

Q. What spectroscopic techniques are critical for identifying dihexadecyl phosphate in complex mixtures?

  • Methodology :

  • NMR : 31P^{31}\text{P} NMR distinguishes phosphate esters (δ ~0–5 ppm for alkyl phosphates). 1H^{1}\text{H} NMR identifies alkyl chain protons (δ 0.8–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (MW 546.9 g/mol for C32_{32}H67_{67}O4_4P) and fragmentation patterns .

Advanced Research Questions

Q. How does dihexadecyl phosphate interact with lipid bilayers, and what experimental models are used to study these interactions?

  • Methodology :

  • Langmuir Trough Studies : Monolayer compression isotherms measure surface pressure-area curves to assess incorporation into lipid membranes .
  • Fluorescence Microscopy : Labeled analogs track membrane fluidity changes in liposomes .
    • Application : As a surfactant, it modifies membrane permeability in drug delivery systems .

Q. What environmental persistence data exist for dihexadecyl phosphate, and how are degradation pathways evaluated?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring phosphate release via ion chromatography .
  • Photodegradation : UV irradiation in aqueous/organic solvents followed by LC-MS identifies breakdown products (e.g., hexadecanol and phosphoric acid) .
    • Data Gap : Limited ecotoxicology data necessitate OECD 301/302 biodegradation testing .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., heat capacity) of long-chain phosphate esters?

  • Methodology :

  • Calorimetry : Compare experimental heat capacity (CpC_p) values from DSC with computational predictions (e.g., Joback method) .
  • Group Contribution Models : Use databases like NIST Chemistry WebBook to validate CpC_p for structurally similar esters (e.g., dihexadecyl sebacate) .

Q. What role does dihexadecyl phosphate play in stabilizing nanoparticles, and how is surface coverage quantified?

  • Methodology :

  • TEM/EDS : Image nanoparticles (e.g., Au or Fe3_3O4_4) and map phosphorus distribution to confirm surface binding .
  • TGA : Measure weight loss during ligand desorption to calculate surface coverage (µg/m2^2) .

Q. What challenges arise in synthesizing high-purity dihexadecyl phosphate, and how can byproducts be mitigated?

  • Methodology :

  • Byproduct Identification : GC-MS detects residual hexadecanol or phosphonic acid impurities from incomplete esterification .
  • Optimization : Use excess hexadecanol and molecular sieves to drive the reaction to completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.